N~4~,6-dimethyl-N~2~-(3-methylpyridin-2-yl)pyrimidine-2,4-diamine
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Overview
Description
N~4~,6-dimethyl-N~2~-(3-methylpyridin-2-yl)pyrimidine-2,4-diamine is a chemical compound with a complex structure that includes both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,6-dimethyl-N~2~-(3-methylpyridin-2-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N~4~,6-dimethyl-N~2~-(3-methylpyridin-2-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N~4~,6-dimethyl-N~2~-(3-methylpyridin-2-yl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N4,6-dimethyl-N~2~-(3-methylpyridin-2-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-mercaptopyrimidine
- 2-Bromo-6-methylpyridine
- Imatinib (a well-known tyrosine kinase inhibitor)
Uniqueness
N~4~,6-dimethyl-N~2~-(3-methylpyridin-2-yl)pyrimidine-2,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrimidine and pyridine rings, along with methyl substitutions, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15N5 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-N,6-dimethyl-2-N-(3-methylpyridin-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5/c1-8-5-4-6-14-11(8)17-12-15-9(2)7-10(13-3)16-12/h4-7H,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
AJRRLZLPFNRHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CC(=N2)NC)C |
Origin of Product |
United States |
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